molecular formula C20H14F5NO2 B11948251 N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide CAS No. 853333-18-3

N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide

Cat. No.: B11948251
CAS No.: 853333-18-3
M. Wt: 395.3 g/mol
InChI Key: ZDTABSIOTJRQAU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide typically involves multi-step organic reactions. One common approach is the coupling of 2,4-difluoroaniline with 2-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with furfural under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]acetamide
  • N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]butanamide

Uniqueness

N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide stands out due to its specific combination of difluorophenyl and trifluoromethylphenyl groups, which impart unique reactivity and potential applications. Its structural features enable it to participate in a variety of chemical reactions and make it a valuable compound in research and industrial applications.

Properties

CAS No.

853333-18-3

Molecular Formula

C20H14F5NO2

Molecular Weight

395.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C20H14F5NO2/c21-12-5-8-17(16(22)11-12)26-19(27)10-7-13-6-9-18(28-13)14-3-1-2-4-15(14)20(23,24)25/h1-6,8-9,11H,7,10H2,(H,26,27)

InChI Key

ZDTABSIOTJRQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F

Origin of Product

United States

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